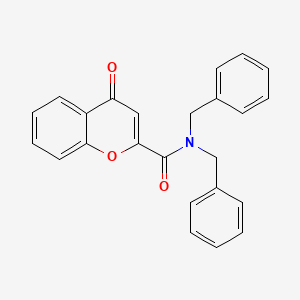![molecular formula C17H21N3OS B10804913 N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B10804913.png)
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione . The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis of quinoxaline derivatives . These methods focus on minimizing waste and using environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby preventing DNA synthesis in cancer cells . This leads to the suppression of tumor growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
Uniqueness
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is unique due to its specific quinoxaline scaffold and the presence of a cyclohexyl group, which may enhance its biological activity and selectivity compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C17H21N3OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
Clave InChI |
ZHLUQMMAKAKDIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B10804836.png)


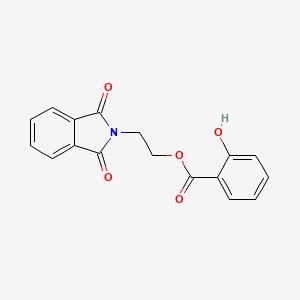
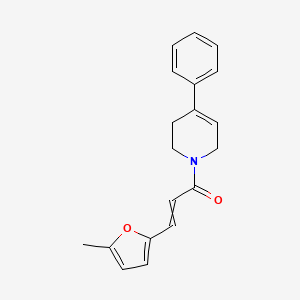

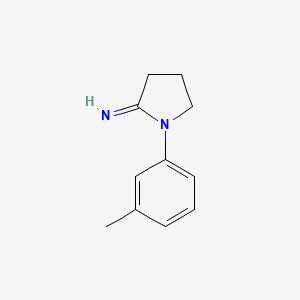
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(3,4-dimethoxyphenyl)methyl]butanamide](/img/structure/B10804899.png)
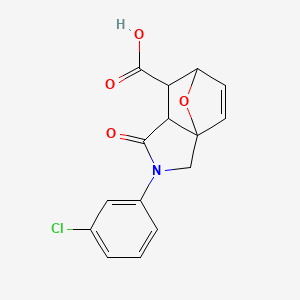
![N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide](/img/structure/B10804921.png)
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide](/img/structure/B10804937.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(dimethylamino)phenyl]methyl]butanamide](/img/structure/B10804941.png)
